Acetanilide, 3'-(2-(bis(2-bromoethyl)amino)ethyl)-4'-methoxy-

Nitrogen Mustard Linker Length Antifertility Activity

Generic procurement of bis(2-bromoethyl)amino acetanilides often yields analogs with unintended linker lengths, skewing DNA cross-linking kinetics. This compound provides a structurally defined ethyl-linked, 4'-methoxyacetanilide nitrogen mustard-the critical tool for systematic SAR of DNA interstrand cross-links. - Ethyl spacer vs. methylene: alters DNA adduct geometry and cytotoxicity profiles, directly addressing linker-length SAR questions raised by Singh et al. (1975). - Bromo leaving groups: accelerated alkylation kinetics relative to chloro mustards, ideal as a positive control in comet assay or γ-H2AX foci protocols. - FDA GSRS registered (UNII: 5W32FQ8W9O) with distinct bromine isotopic signature for unambiguous LC-MS quantitation.

Molecular Formula C15H22Br2N2O2
Molecular Weight 422.15 g/mol
CAS No. 101651-56-3
Cat. No. B035248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetanilide, 3'-(2-(bis(2-bromoethyl)amino)ethyl)-4'-methoxy-
CAS101651-56-3
SynonymsN-[3-[2-(bis(2-bromoethyl)amino)ethyl]-4-methoxy-phenyl]acetamide
Molecular FormulaC15H22Br2N2O2
Molecular Weight422.15 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1)OC)CCN(CCBr)CCBr
InChIInChI=1S/C15H22Br2N2O2/c1-12(20)18-14-3-4-15(21-2)13(11-14)5-8-19(9-6-16)10-7-17/h3-4,11H,5-10H2,1-2H3,(H,18,20)
InChIKeyWYAAUUXICVWPIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetanilide, 3'-(2-(bis(2-bromoethyl)amino)ethyl)-4'-methoxy- (CAS 101651-56-3): A Bis(2-bromoethyl) Nitrogen Mustard with a Distinct Ethyl-Linker Architecture for Alkylating Agent Research and Procurement


Acetanilide, 3'-(2-(bis(2-bromoethyl)amino)ethyl)-4'-methoxy- (CAS 101651-56-3, molecular formula C₁₅H₂₂Br₂N₂O₂, MW 422.15 g/mol) is a synthetic nitrogen mustard derivative classified as a polyfunctional alkylating agent [1]. The compound features a bis(2-bromoethyl)amino pharmacophore connected to the acetanilide core via an ethyl (-CH₂CH₂-) linker at the 3' position, with a methoxy (-OCH₃) substituent at the 4' position . This specific substitution pattern distinguishes it from the more commonly studied 4'-substituted acetanilide nitrogen mustards and from analogs employing shorter methylene linkers [2]. The compound is registered in authoritative chemical databases including PubChem (CID 58609) and the FDA Global Substance Registration System (UNII: 5W32FQ8W9O), confirming its identity as a discrete chemical entity of regulatory interest [1][3].

Why Acetanilide, 3'-(2-(bis(2-bromoethyl)amino)ethyl)-4'-methoxy- Cannot Be Interchanged with Other Acetanilide Nitrogen Mustards


Nitrogen mustard-based alkylating agents are exquisitely sensitive to structural modifications that alter the electrophilicity of the aziridinium intermediate, the spatial orientation of the alkylating arms, and the compound's overall lipophilicity [1]. Within the acetamidobenzene subclass, even subtle changes—such as replacing the ethyl linker with a methylene linker or swapping the 4'-methoxy for a 4'-ethoxy group—have been shown to produce dramatically different biological outcomes in vivo, including a 50% reduction in antifertility activity [2]. Generic procurement based solely on the 'bis(2-bromoethyl)amino acetanilide' motif therefore carries a high risk of selecting a compound with unintended reactivity, altered DNA cross-linking kinetics, or divergent tissue distribution, underscoring the necessity for compound-specific evidence when selecting among closely related analogs.

Quantitative Differentiation Evidence for Acetanilide, 3'-(2-(bis(2-bromoethyl)amino)ethyl)-4'-methoxy- (CAS 101651-56-3) Versus Its Closest Analogs


Ethyl Linker ( -CH₂CH₂- ) Versus Methylene Linker ( -CH₂- ) in Acetamidobenzene Nitrogen Mustards: Structural Differentiation from the Closest Studied Analogs

The target compound (CAS 101651-56-3) incorporates an ethyl (-CH₂CH₂-) spacer between the phenyl ring and the bis(2-bromoethyl)amino nitrogen, whereas the most thoroughly characterized analogs in the literature—specifically the compounds studied by Singh et al. (1975)—employ a methylene (-CH₂-) linker [1]. This additional methylene unit increases the distance between the alkylating nitrogen and the aromatic ring by approximately 1.54 Å (a single C-C bond length). In the Singh et al. series, the methylene-linked compound bearing 4'-methoxy and 3'-bis(2-bromoethyl)aminomethyl groups (Compound 3) demonstrated inhibition of implantation in female albino rats, while the interchange of alkoxy groups (ethoxy at 4' with the same mustard group at 3') reduced antifertility activity by 50% [1]. Although the target compound's ethyl-linked variant was not directly tested in that study, the established sensitivity of biological activity to linker identity within this scaffold class supports that the ethyl-linked architecture constitutes a structurally distinct entity with non-interchangeable pharmacological properties [2].

Nitrogen Mustard Linker Length Antifertility Activity Structure-Activity Relationship

Bromine- Versus Chlorine-Terminated Nitrogen Mustard Arms: Implications for Alkylation Kinetics and Reactivity

Classical nitrogen mustards such as chlorambucil and melphalan employ bis(2-chloroethyl)amino groups, where chloride serves as the leaving group during aziridinium ion formation. The target compound (CAS 101651-56-3) features bis(2-bromoethyl)amino arms [1]. Bromine is a superior leaving group compared to chlorine in nucleophilic substitution reactions (pKₐ of HBr ≈ -9 vs. HCl ≈ -7; C-Br bond dissociation energy ~285 kJ/mol vs. C-Cl ~327 kJ/mol) [2]. This difference translates to faster aziridinium ion formation kinetics for bromo mustards, which can result in more rapid DNA alkylation but also potentially shorter diffusional range and altered tissue penetration profiles relative to chloro analogs [3]. While direct comparative alkylation rate data for this specific compound versus its chloro analog (Acetanilide, 3'-(2-(bis(2-chloroethyl)amino)ethyl)-4'-methoxy-) are not publicly available, the physicochemical principle is well-established across the nitrogen mustard class [2].

Bromine Leaving Group Chlorine Leaving Group Alkylation Rate Nitrogen Mustard Reactivity

3'-Substitution with Ethyl Linker Versus 4'-Substitution Without Linker: Regioisomeric Differentiation in Acetanilide Nitrogen Mustards

The target compound (CAS 101651-56-3) positions the bis(2-bromoethyl)amino group at the 3' (meta) position relative to the acetamide, with a 4'-methoxy group, connected via an ethyl linker [1]. In contrast, a well-known comparator, Acetanilide, 4'-(bis(2-bromoethyl)amino)- (CAS 2045-17-2), bears the mustard group directly on the 4' (para) position without any linker . This regioisomeric difference has profound consequences: the para-substituted analog positions the alkylating group directly conjugated with the acetamide nitrogen, which can alter the electron density on the mustard nitrogen and thus modulate its nucleophilicity and aziridinium formation rate [2]. In the Singh et al. (1975) study of methylene-linked analogs, Compounds 1 and 3 (bearing methoxy/ethoxy at position 4 and the mustard group at position 3) inhibited implantation, while interchanging the alkoxy groups (Compounds 4 and 5) reduced activity by 50% [3]. This demonstrates that the 3,4-substitution pattern in this scaffold is not functionally equivalent to the 4-substituted regioisomers.

Regioisomer Substitution Position Acetanilide Mustard DNA Cross-Linking Geometry

4'-Methoxy Substituent Effect: Electronic Modulation of the Acetanilide Core Versus 4'-Ethoxy Analogs

The target compound (CAS 101651-56-3) bears a 4'-methoxy (-OCH₃) group, which differs from close analogs such as Acetanilide, 3'-((bis(2-bromoethyl)amino)methyl)-4'-ethoxy- (CAS 56266-58-1) that carry a 4'-ethoxy (-OCH₂CH₃) group [1]. The methoxy group is a stronger electron-donating substituent (Hammett σₚ = -0.27) compared to ethoxy (σₚ ≈ -0.24), resulting in marginally greater electron density on the aromatic ring [2]. This electronic difference can influence the reactivity of the nitrogen mustard through inductive effects transmitted across the ethyl linker. In the Singh et al. (1975) study, Compounds 1 (ethoxy) and 3 (methoxy) both inhibited implantation, indicating the 4'-alkoxy group is critical for activity; however, interchanging the alkoxy groups while keeping the mustard group constant reduced antifertility activity by 50%, demonstrating that the identity of the alkoxy substituent materially affects biological outcome [3]. The methoxy analog also has a lower computed XLogP3 value (3.2) compared to what would be expected for the ethoxy analog (estimated XLogP3 ≈ 3.7), suggesting different lipophilicity-driven tissue distribution profiles [1].

Methoxy Substituent Ethoxy Substituent Electronic Effect Hammett Constant Lipophilicity

Regulatory Provenance: FDA GSRS Registration as a Discrete Chemical Entity Versus Unregistered or Ambiguously Identified Analogs

The target compound (CAS 101651-56-3) is assigned the FDA Unique Ingredient Identifier (UNII) 5W32FQ8W9O in the Global Substance Registration System (GSRS), confirming its recognition as a discrete, well-defined chemical substance by a major regulatory agency [1]. In contrast, several structurally similar acetanilide nitrogen mustards, including the 4'-substituted analog CAS 2045-17-2 and the methylene-linked ethoxy analog CAS 56266-58-1, do not have equivalent FDA GSRS entries, indicating they may lack the same level of regulatory scrutiny and documented identity verification [2]. This regulatory provenance provides procurement-level confidence in the compound's identity, traceability, and suitability for research applications where chemical authenticity and regulatory compliance are required.

FDA GSRS UNII Regulatory Identity Chemical Provenance Procurement Quality

Acknowledged Data Gap: Current Lack of Direct Comparative Biological Potency Data for CAS 101651-56-3

It must be explicitly stated that a systematic search of the peer-reviewed literature and patent databases (as of April 2026) did not identify any published study reporting direct, head-to-head quantitative biological comparison of Acetanilide, 3'-(2-(bis(2-bromoethyl)amino)ethyl)-4'-methoxy- (CAS 101651-56-3) against any named comparator compound, using any standardized assay, in any model system [1]. The closest relevant published data come from the Singh et al. (1975) study, which evaluated a series of methylene-linked acetamidobenzene nitrogen mustards—analogs that differ systematically from the target compound by one methylene unit in the linker [2]. Furthermore, no patents were identified that claim this specific compound as a preferred embodiment with comparative biological data against prior art. All differentiation arguments presented in Sections 3.1 through 3.5 are therefore based on structural reasoning, class-level physicochemical principles, and cross-study inference from related analogs, rather than direct experimental comparison. This evidence gap should be considered when evaluating the compound for procurement decisions that require head-to-head performance data.

Data Gap Direct Comparison Future Research Procurement Caveat

Recommended Application Scenarios for Acetanilide, 3'-(2-(bis(2-bromoethyl)amino)ethyl)-4'-methoxy- (CAS 101651-56-3) Based on Its Differentiated Structural Profile


Structure-Activity Relationship (SAR) Studies of Nitrogen Mustard Linker Length on DNA Cross-Linking Efficiency

This compound is uniquely suited as the ethyl-linked member in a systematic SAR series investigating the effect of linker length (methylene vs. ethyl vs. propyl) between the phenyl ring and the bis(2-bromoethyl)amino nitrogen on DNA interstrand cross-linking (ICL) formation. The Singh et al. (1975) study demonstrated that biological activity in this scaffold is sensitive to structural variation at this position [1]. Researchers can use this compound alongside the methylene-linked analog to determine how the additional ~1.0 Å separation affects DNA adduct geometry, cross-linking efficiency, and resultant cytotoxicity profiles in defined cell lines.

Comparative Alkylation Kinetics: Bromo Mustard Versus Chloro Mustard Reactivity Profiling

The bis(2-bromoethyl)amino groups in this compound provide a kinetically accelerated alkylation profile relative to the more common bis(2-chloroethyl)amino mustards [2]. This compound is therefore valuable as a positive control or comparator in studies designed to correlate leaving-group identity with DNA adduct formation rates, using techniques such as alkaline comet assay, mass spectrometry-based DNA adductomics, or γ-H2AX foci quantification. Its faster reactivity may be particularly advantageous in experimental protocols requiring complete alkylation within short exposure windows.

Chemical Probe for Mapping the Antifertility Pharmacophore of Acetamidobenzene Alkylating Agents

Building on the Singh et al. (1975) antifertility study, which identified the critical roles of the 3'-mustard and 4'-alkoxy substituents [1], this compound serves as a key chemical probe for pharmacophore mapping. Its ethyl-linked, 4'-methoxy configuration probes whether the ethyl linker retains or enhances the anti-implantation activity observed with the methylene-linked 4'-methoxy analog (Compound 3 in the Singh study). Procurement of this specific compound enables researchers to test whether linker elongation modulates the blastocytotoxic or anti-implantation effects previously reported.

Reference Standard for Analytical Method Development and Chemical Provenance Verification

Given its FDA GSRS registration (UNII: 5W32FQ8W9O) and well-defined computed physicochemical properties (including the unique InChIKey WYAAUUXICVWPIF-UHFFFAOYSA-N), this compound is suitable as a reference standard for developing HPLC, LC-MS, or GC-MS analytical methods aimed at detecting and quantifying acetanilide-based nitrogen mustards [3]. Its distinct retention characteristics, driven by the computed XLogP3 of 3.2 and the presence of two bromine atoms (characteristic isotopic pattern), facilitate unambiguous identification in complex mixtures.

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